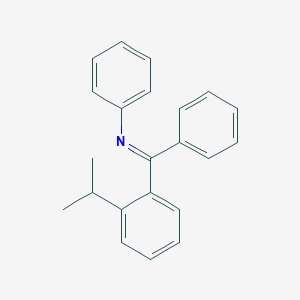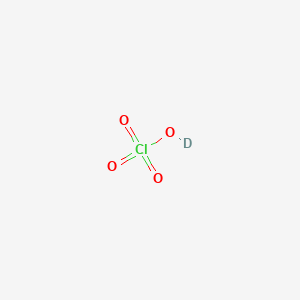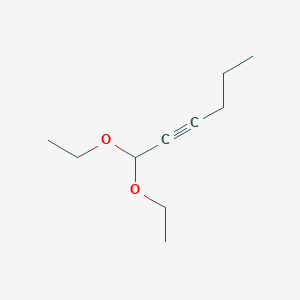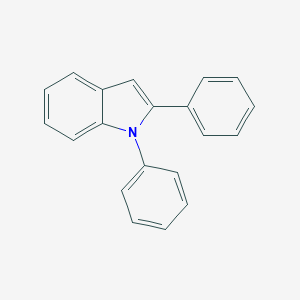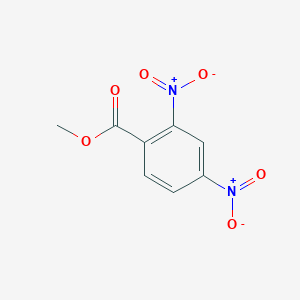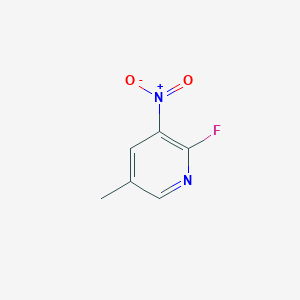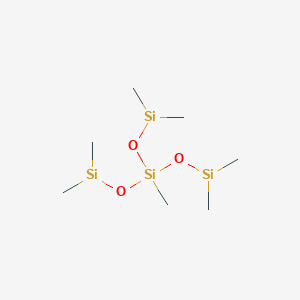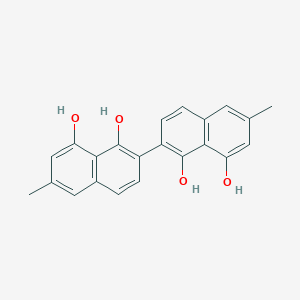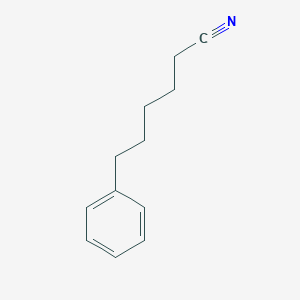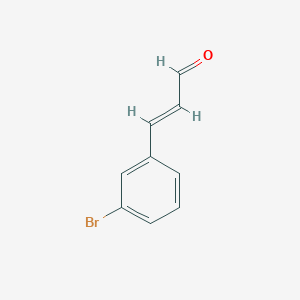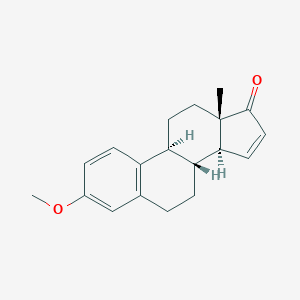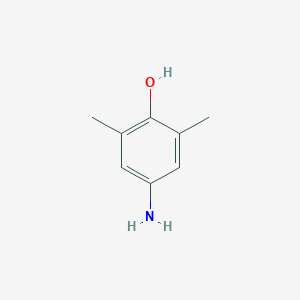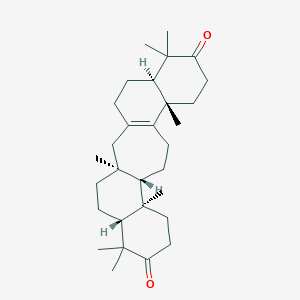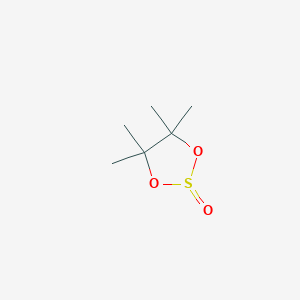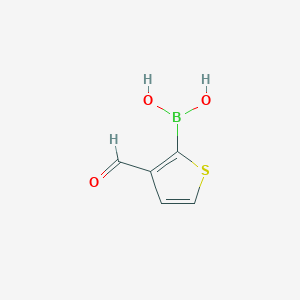
(3-甲酰噻吩-2-基)硼酸
描述
(3-formylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BO3S. It is a boronic acid derivative of thiophene, featuring a formyl group at the 3-position and a boronic acid group at the 2-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
(3-formylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (3-formylthiophen-2-yl)boronic Acid, also known as 3-FORMYLTHIOPHENE-2-BORONIC ACID, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by the presence of a base and occurs after the oxidative addition of an aryl or vinyl halide (or triflate) to a palladium complex .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate), catalyzed by a palladium(0) complex and a base . The downstream effect of this pathway is the formation of a new carbon-carbon bond, enabling the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may influence its absorption and distribution.
Result of Action
The primary result of the action of (3-formylthiophen-2-yl)boronic Acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of (3-formylthiophen-2-yl)boronic Acid can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool, dry, and well-ventilated place . Additionally, the compound should be stored away from oxidizing agents, as they could potentially react with the compound and alter its properties .
准备方法
Synthetic Routes and Reaction Conditions
(3-formylthiophen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 3-formylthiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium acetate .
Industrial Production Methods
Industrial production methods for (3-formylthiophen-2-yl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
(3-formylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the formyl group, respectively.
相似化合物的比较
Similar Compounds
Uniqueness
(3-formylthiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .
属性
IUPAC Name |
(3-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMHAHVUFTVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378454 | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17303-83-2 | |
| Record name | 3-Formyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was observed when (3-formylthiophen-2-yl)boronic acid was reacted with hydantoin?
A1: The research indicates that using (3-formylthiophen-2-yl)boronic acid in the reaction with hydantoin resulted in a product where the boronic acid group (–B(OH)₂) was cleaved from the thiophene ring []. The exact mechanism and the resulting product structure were not elaborated upon in the research excerpt.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


